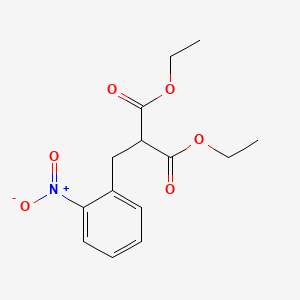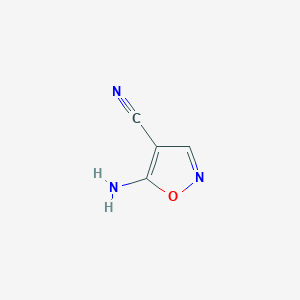
2-氧代-1,2-二氢喹啉-3-甲酸乙酯
描述
“Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It has been synthesized and characterized in the context of developing new inhibitors against the acetylcholinesterase enzyme .
Synthesis Analysis
The synthesis of “Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate” involves the reaction of esters with diethylmalonate in the presence of sodium ethoxide . This process generates the core structures of ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate derivatives .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate” can be represented by the InChI code: 1S/C12H11NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-7H,2H2,1H3,(H,13,14) .
Chemical Reactions Analysis
This compound has been found to participate in Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component process leads readily and efficiently to heterocyclic enamines .
Physical And Chemical Properties Analysis
“Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate” is a solid at room temperature .
科学研究应用
Inhibition of Acetylcholinesterase Enzyme
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate has been used in the synthesis of new carboxamides as potent inhibitors against the acetylcholinesterase enzyme (AChE), which is a key target in the treatment of Alzheimer’s disease. This research aims to develop tacrine analogues that are free of hepatotoxicity, which was a significant drawback of earlier treatments .
Synthesis of Amino Acids
A novel strategy involving this compound has been reported for the direct synthesis of amino acids. This process utilizes an enol–Ugi reaction with ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides to produce quinolin-2(1H)-one enamine derivatives .
Serotonin Receptor Research
The compound has been studied in ex vivo experiments to determine its influence on serotonin (5-HT) receptor agonists and antagonists. Specifically, it has been used to investigate the depletion of 5-HT2A binding sites and their functional coupling to phospholipid hydrolysis in rat frontal cortex .
作用机制
Target of Action
The primary target of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate acts as a potent inhibitor of AChE . It binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This increases the level of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of acetylcholine in the synaptic cleft . This affects the cholinergic pathway, which is involved in numerous functions including muscle movement, breathing, heart rate, learning, and memory . The increased level of acetylcholine enhances the transmission of nerve impulses, potentially improving these functions .
Result of Action
The inhibition of AChE by Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate results in an increased level of acetylcholine in the synaptic cleft . This can lead to enhanced transmission of nerve impulses, which may have beneficial effects in conditions such as Alzheimer’s disease, where there is a reduction of cognition and memory .
安全和危害
未来方向
属性
IUPAC Name |
ethyl 2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZIHPKRJFLANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343353 | |
| Record name | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
CAS RN |
85870-47-9 | |
| Record name | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key chemical reactions involving Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate highlighted in the research?
A1: The provided research papers highlight the use of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate as a starting material for synthesizing more complex molecules. One key reaction is its hydrolysis to obtain 2-oxo-1,2-dihydroquinoline-3-carboxylic acid [, ]. This acid is then further reacted to create derivatives with potential biological activity, such as the 1-[(aryl)(3 amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives studied for their anticancer properties []. Additionally, Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives substituted at the 4-position can be alkylated, further expanding the potential chemical space for creating diverse molecules [].
Q2: The research mentions anticancer activity for some derivatives. What structural features contribute to this activity?
A2: While the research [] primarily focuses on the synthesis of 1-[(aryl)(3 amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their initial evaluation against the MCF-7 breast cancer cell line, it doesn't delve into a detailed structure-activity relationship (SAR) analysis. Further research is needed to understand which specific structural features of these derivatives contribute to their observed anticancer activity. Comparing the activity of various synthesized compounds with different substituents on the aryl and pyrazolidine rings could provide valuable insights into the SAR.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)

![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)


![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)






